Cas no 109461-69-0 (2-4-(Ethoxycarbonyl)phenyl-6-methyl-imidazo1,2-apyridine)

2-4-(Ethoxycarbonyl)phenyl-6-methyl-imidazo[1,2-a]pyridine is a specialized heterocyclic compound featuring an imidazopyridine core with an ethoxycarbonylphenyl substituent. This structure imparts unique electronic and steric properties, making it valuable in pharmaceutical and materials research. The ethoxycarbonyl group enhances solubility and reactivity, facilitating further functionalization, while the methyl group at the 6-position contributes to stability. Its rigid aromatic framework is advantageous for applications in drug discovery, particularly as a scaffold for kinase inhibitors or fluorescent probes. The compound's well-defined synthetic pathway ensures high purity and reproducibility, supporting its use in advanced chemical studies. Its balanced lipophilicity and modularity make it a versatile intermediate in medicinal chemistry.
2-4-(Ethoxycarbonyl)phenyl-6-methyl-imidazo1,2-apyridine structure
109461-69-0 structure
Product name:2-4-(Ethoxycarbonyl)phenyl-6-methyl-imidazo1,2-apyridine
CAS No:109461-69-0
MF:C17H16N2O2
MW:280.321144104004
CID:894206
PubChem ID:13691327

2-4-(Ethoxycarbonyl)phenyl-6-methyl-imidazo1,2-apyridine Chemical and Physical Properties

Names and Identifiers

    • 2-[4-(Ethoxycarbonyl)phenyl]-6-methyl-imidazo[1,2-a]pyridine
    • LogP
    • Ethyl 4-(6-methylimidazo[1,2-a]pyridin-2-yl)benzoate
    • 4-(6-MethyliMidazo[1,2-a]pyridin-2-yl)benzoic Acid Ethyl Ester
    • 2-4-(Ethoxycarbonyl)phenyl-6-methyl-imidazo1,2-apyridine

Computed Properties

  • Exact Mass: 280.12100
  • Monoisotopic Mass: 280.121177757g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 4
  • Complexity: 366
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4
  • Topological Polar Surface Area: 43.6Ų

Experimental Properties

  • PSA: 43.60000
  • LogP: 3.48640

2-4-(Ethoxycarbonyl)phenyl-6-methyl-imidazo1,2-apyridine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
E891615-50mg
2-[4-(Ethoxycarbonyl)phenyl]-6-methyl-imidazo[1,2-a]pyridine
109461-69-0
50mg
$ 138.00 2023-09-07
TRC
E891615-100mg
2-[4-(Ethoxycarbonyl)phenyl]-6-methyl-imidazo[1,2-a]pyridine
109461-69-0
100mg
$ 253.00 2023-09-07
TRC
E891615-250mg
2-[4-(Ethoxycarbonyl)phenyl]-6-methyl-imidazo[1,2-a]pyridine
109461-69-0
250mg
$592.00 2023-05-18
TRC
E891615-25mg
2-[4-(Ethoxycarbonyl)phenyl]-6-methyl-imidazo[1,2-a]pyridine
109461-69-0
25mg
$ 98.00 2023-09-07
TRC
E891615-500mg
2-[4-(Ethoxycarbonyl)phenyl]-6-methyl-imidazo[1,2-a]pyridine
109461-69-0
500mg
$1068.00 2023-05-18

2-4-(Ethoxycarbonyl)phenyl-6-methyl-imidazo1,2-apyridine Production Method

Additional information on 2-4-(Ethoxycarbonyl)phenyl-6-methyl-imidazo1,2-apyridine

Introduction to 2-4-(Ethoxycarbonyl)phenyl-6-methyl-imidazo[1,2-apyridine] (CAS No. 109461-69-0)

The compound 2-4-(Ethoxycarbonyl)phenyl-6-methyl-imidazo[1,2-apyridine], identified by its CAS number 109461-69-0, represents a significant advancement in the field of pharmaceutical chemistry. This heterocyclic molecule, featuring a fused imidazo[1,2-apyridine] core, has garnered considerable attention due to its unique structural and pharmacological properties. The presence of an ethoxycarbonyl substituent at the phenyl ring and a methyl group at the imidazo[1,2-apyridine] scaffold contributes to its distinct chemical reactivity and biological potential.

Recent studies have highlighted the importance of imidazo[1,2-apyridine] derivatives in drug discovery, particularly for their role as scaffolds in the development of small-molecule inhibitors targeting various therapeutic pathways. The ethoxycarbonyl moiety not only enhances the compound's solubility and stability but also serves as a versatile handle for further chemical modifications. This feature is particularly valuable in medicinal chemistry, where structural diversification is key to optimizing drug-like properties such as potency, selectivity, and pharmacokinetic profiles.

The methyl group at the 6-position of the imidazo[1,2-apyridine ring introduces additional conformational flexibility, which can influence both the compound's binding affinity and its metabolic fate. Such structural elements are often exploited to fine-tune interactions with biological targets, such as enzymes or receptors. In particular, imidazo[1,2-apyridines] have been explored for their potential in modulating inflammatory pathways, making them attractive candidates for treating conditions like cancer and autoimmune diseases.

Current research in this area has demonstrated that derivatives of 2-4-(Ethoxycarbonyl)phenyl-6-methyl-imidazo[1,2-apyridine] exhibit promising activity against certain kinases and transcription factors. For instance, modifications to the phenyl ring or the imidazo[1,2-apyridine core have shown enhanced binding to targets involved in cell proliferation and survival. These findings align with broader trends in oncology research, where small molecules that disrupt aberrant signaling pathways are sought after for their therapeutic efficacy.

The ethoxycarbonyl group also plays a crucial role in enabling various functionalization strategies. For example, it can be readily converted into amides or esters through standard coupling reactions, allowing for the introduction of additional pharmacophores. This adaptability makes CAS No. 109461-69-0 a valuable building block for synthetic chemists aiming to develop novel therapeutic agents. Furthermore, computational studies have suggested that this compound may exhibit favorable pharmacokinetic properties due to its balanced lipophilicity and metabolic stability.

In clinical contexts, early-stage trials of related imidazo[1,2-apyridine derivatives have shown encouraging results in preclinical models of inflammation and tumor growth. The combination of structural features such as the methyl group and the ethoxycarbonyl moiety appears to synergize with biological targets, leading to potent inhibitory effects. While further research is needed to fully elucidate its mechanism of action and optimize its therapeutic index, 2-4-(Ethoxycarbonyl)phenyl-6-methyl-imidazo[1,2-apyridine] represents a promising lead compound for future drug development efforts.

The synthesis of this compound typically involves multi-step organic transformations starting from commercially available precursors. Key steps include cyclization reactions to form the imidazo[1,2-apyridine core followed by selective functionalization at the 4-position of the phenyl ring. Advances in catalytic methods have enabled more efficient and scalable production processes for such heterocycles. Additionally, green chemistry principles have been increasingly applied to minimize waste and improve sustainability in its synthesis.

From a chemical biology perspective,CAS No. 109461-69-0 offers insights into how structural modifications can influence receptor binding affinity and downstream signaling events. The interplay between electronic effects induced by substituents like the ethoxycarbonyl group and steric hindrance caused by the methyl group is critical in determining how well a molecule interacts with its target protein or nucleic acid. Such understanding is essential for designing next-generation inhibitors with improved therapeutic profiles.

The growing interest in imidazo[1,2-apyridines has also spurred innovation in analytical techniques for their characterization. High-resolution mass spectrometry (HRMS), nuclear magnetic resonance (NMR) spectroscopy,and X-ray crystallography are routinely employed to confirm molecular structure and assess purity levels required for pharmaceutical applications. These methods ensure that researchers can reliably study how different derivatives behave both in vitro and in vivo.

In conclusion,CAS No. 109461-69-0, corresponding to 2-4-(Ethoxycarbonyl)phenyl-6-methyl-imidazo[1,2-apryidine, exemplifies how targeted molecular design can yield compounds with significant biological activity across multiple disease areas including oncology,inflammation,and neurodegeneration.* Its unique structural features,* particularly*the*ethoxycarbonyl*and*methyl*substituents,*make it*an*attractive*scaffold*for*future*drug*discovery*efforts.*As*researchers*continue*to*elucidate*its*biochemical*mechanisms,*this*compound*presents*a*rare Opportunity*towards*developing*novel*treatments targeting complex diseases.*

Recommend Articles

Recommended suppliers
BIOOKE MICROELECTRONICS CO.,LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
BIOOKE MICROELECTRONICS CO.,LTD
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Hubei Henglvyuan Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Taizhou Jiayin Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Taizhou Jiayin Chemical Co., Ltd
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd